Acat-IN-9

Descripción

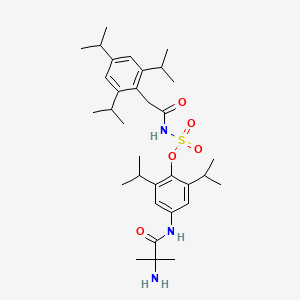

Structure

3D Structure

Propiedades

Fórmula molecular |

C33H51N3O5S |

|---|---|

Peso molecular |

601.8 g/mol |

Nombre IUPAC |

[4-[(2-amino-2-methylpropanoyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |

InChI |

InChI=1S/C33H51N3O5S/c1-18(2)23-13-25(19(3)4)29(26(14-23)20(5)6)17-30(37)36-42(39,40)41-31-27(21(7)8)15-24(16-28(31)22(9)10)35-32(38)33(11,12)34/h13-16,18-22H,17,34H2,1-12H3,(H,35,38)(H,36,37) |

Clave InChI |

QEUSGTLPGVCJRU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)(C)N)C(C)C)C(C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors

Disclaimer: No specific pharmacological agent designated "Acat-IN-9" was identified in a comprehensive review of scientific literature. This guide will focus on the mechanism of action of well-characterized inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). The inhibitors Avasimibe and K-604 will be used as representative examples to provide a detailed understanding of the core mechanisms, signaling pathways, quantitative data, and experimental protocols associated with this class of molecules.

Core Mechanism of Action of ACAT Inhibitors

Acyl-CoA:Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is vital for the storage of excess cholesterol in lipid droplets, thereby preventing the cytotoxic effects of free cholesterol accumulation. In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.

-

ACAT1 (SOAT1): Ubiquitously expressed, it is the primary isoform in macrophages, steroidogenic tissues, and the brain. Its inhibition is explored for therapeutic potential in atherosclerosis and neurodegenerative diseases.

-

ACAT2 (SOAT2): Primarily found in the intestines and liver, it plays a significant role in the absorption of dietary cholesterol and the assembly of lipoproteins.

ACAT inhibitors function by binding to these enzymes and preventing the esterification of cholesterol. This leads to an increase in the intracellular pool of free cholesterol, which in turn triggers a cascade of cellular responses aimed at restoring cholesterol homeostasis. The specific downstream effects can vary depending on the inhibitor's selectivity for ACAT1 versus ACAT2 and the cellular context.

Avasimibe (CI-1011) is an orally active inhibitor that targets both ACAT1 and ACAT2.[1] Its mechanism involves reducing the formation of cholesteryl esters, which has been shown to decrease the secretion of apolipoprotein B-containing lipoproteins from the liver and reduce foam cell formation in macrophages.[2]

K-604 is a potent and highly selective inhibitor of ACAT1.[3] Its selectivity allows for the targeted inhibition of cholesterol esterification in macrophages and other ACAT1-expressing cells without significantly affecting cholesterol absorption in the intestine, which is primarily mediated by ACAT2.

Quantitative Data for Representative ACAT Inhibitors

The potency and selectivity of ACAT inhibitors are quantified through various in vitro assays, with IC50 and Ki values being the most common metrics.

| Inhibitor | Target | IC50 | Ki | Species | Reference |

| Avasimibe | ACAT1 | 24 µM | - | Human | [1] |

| ACAT2 | 9.2 µM | - | Human | [1] | |

| K-604 | ACAT1 | 0.45 µM | 0.378 µM | Human | |

| ACAT2 | 102.85 µM | - | Human |

Signaling Pathways Modulated by ACAT Inhibitors

The inhibition of ACAT and the subsequent alteration of cellular cholesterol distribution can have profound effects on various signaling pathways.

Recent studies have demonstrated that Avasimibe can suppress the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and migration. By inhibiting ACAT, Avasimibe may alter the lipid composition of cellular membranes, which can impact the localization and activity of proteins involved in Wnt signaling. It has been observed that Avasimibe treatment leads to the localization of β-catenin to the cell membrane and its dephosphorylation, thereby inactivating the pathway.

The selective ACAT1 inhibitor K-604 has been shown to suppress the proliferation of glioblastoma cells by downregulating the activation of Akt and extracellular signal-regulated kinase (ERK). These are key pro-survival and pro-proliferative signaling pathways. The precise mechanism linking ACAT1 inhibition to Akt and ERK dephosphorylation is still under investigation but may involve changes in the composition and function of lipid rafts, which are membrane microdomains that serve as signaling platforms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ACAT inhibitors.

This assay measures the enzymatic activity of ACAT by quantifying the incorporation of a radiolabeled fatty acid into cholesteryl esters.

Principle: Cells are incubated with a radiolabeled fatty acid precursor, such as [14C]oleic acid. The lipids are then extracted, and the cholesteryl esters are separated from other lipid species by thin-layer chromatography (TLC). The radioactivity of the cholesteryl ester band is then measured to determine the rate of cholesterol esterification.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., J774 macrophages) in 12-well plates and culture until they reach the desired confluency. Pre-incubate the cells with the ACAT inhibitor (e.g., Avasimibe) for 1 hour.

-

Radiolabeling: Add [14C]oleic acid to the culture medium and incubate for 2-4 hours.

-

Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and then lyse them. Extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).

-

Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the chromatogram using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the band corresponding to cholesteryl esters into a scintillation vial. Measure the radioactivity using a scintillation counter.

This technique is used to detect and quantify the levels of specific phosphorylated proteins, which are often indicative of the activation state of a signaling pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection.

Protocol:

-

Cell Lysis: Treat cells with the ACAT inhibitor for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt or anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Total Protein Analysis: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for loading.

This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with TCF/LEF binding sites. Activation of the Wnt/β-catenin pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the pathway's activity.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with the ACAT inhibitor and/or a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl).

-

Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

This assay is used to assess the migratory capacity of cells in response to a chemoattractant.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of the cells to migrate through the pores to the lower side of the membrane is quantified.

Protocol:

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours.

-

Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the ACAT inhibitor or vehicle control and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

References

Avasimibe: A Technical Guide to its Pharmacological Profile

Disclaimer: This document provides a detailed pharmacological profile of the Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, Avasimibe. Due to the limited publicly available data for the specifically requested "Acat-IN-9," Avasimibe has been selected as a well-characterized substitute to fulfill the requirements of this technical guide.

Introduction

Avasimibe is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis.[1] ACAT catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, with distinct tissue distributions and physiological functions.[1] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[1][2] By inhibiting ACAT, Avasimibe prevents the accumulation of cholesteryl esters within cells, a process implicated in the pathology of various diseases, including atherosclerosis, cancer, and certain viral infections.[3][4] This guide provides a comprehensive overview of the pharmacological profile of Avasimibe, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Avasimibe exerts its pharmacological effects primarily through the inhibition of both ACAT1 and ACAT2 isoforms. This inhibition leads to a decrease in the intracellular esterification of cholesterol, thereby increasing the pool of free cholesterol within the cell. This alteration in cholesterol homeostasis triggers several downstream effects, including:

-

Downregulation of cholesterol uptake: Increased intracellular free cholesterol leads to the downregulation of the LDL receptor, reducing the uptake of cholesterol from circulating lipoproteins.

-

Upregulation of cholesterol efflux: The accumulation of free cholesterol can promote the efflux of cholesterol from cells to HDL via transporters like ABCA1 and ABCG1.

-

Inhibition of foam cell formation: In macrophages within atherosclerotic plaques, the inhibition of ACAT by Avasimibe prevents the excessive accumulation of cholesteryl esters, a hallmark of foam cell formation.[1]

-

Antiviral activity: Recent studies have shown that ACAT inhibition by Avasimibe can suppress the replication of viruses like SARS-CoV-2 by interfering with viral entry and RNA replication.[3]

-

Modulation of T-cell activity: Avasimibe has been shown to boost the activity of antiviral T-cells, suggesting an immunomodulatory role.[3]

-

Inhibition of NF-κB mediated transcription: While specific data for Avasimibe is limited in the provided search results, the initial query for "this compound" indicated that ACAT inhibitors can inhibit NF-κB mediated transcription.[5] This is a plausible secondary mechanism for Avasimibe's anti-inflammatory effects.

Signaling Pathway Diagram

Caption: Mechanism of action of Avasimibe.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Avasimibe.

Table 1: In Vitro Efficacy

| Parameter | Cell Line | Species | Value | Reference |

| IC50 (ACAT inhibition) | Ovarian Cancer Cells (OC-314, SKOV-3, IGROV-1) | Human | ~5 µM (reduces cell viability) | [4] |

| Antiviral EC50 | VeroE6-TMPRSS2 (SARS-CoV-2) | Monkey | Dose-dependent inhibition | [3] |

Table 2: In Vivo Efficacy

| Animal Model | Disease | Key Findings | Reference |

| Rabbit | Atherosclerosis | Reduced pre-existing lesion cholesterol and macrophage content | |

| Human | Coronary Artery Disease | No significant benefit in clinical trials as a lipid-lowering therapy |

Experimental Protocols

ACAT Inhibition Assay (Whole Cell)

This protocol is a generalized method for assessing ACAT inhibition in intact cells, based on common laboratory practices.

Objective: To determine the inhibitory effect of a compound on ACAT activity by measuring the formation of cholesteryl esters from a radiolabeled precursor.

Materials:

-

Cell line of interest (e.g., macrophages, HepG2)

-

Cell culture medium and supplements

-

Test compound (e.g., Avasimibe) dissolved in a suitable solvent (e.g., DMSO)

-

[³H]-Oleate complexed to bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Organic solvents (e.g., hexane, isopropanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 1-2 hours).

-

Add [³H]-Oleate-BSA complex to the medium and incubate for a further period (e.g., 2-4 hours) to allow for the formation of radiolabeled cholesteryl esters.

-

Wash the cells with cold PBS to remove unincorporated [³H]-Oleate.

-

Lyse the cells and extract the total lipids using an appropriate organic solvent mixture.

-

Separate the lipid extracts by TLC using a solvent system that resolves cholesteryl esters from other lipids.

-

Identify the cholesteryl ester bands (using standards), scrape them from the TLC plate, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

NF-κB Mediated Transcription Assay (Reporter Gene Assay)

This protocol describes a common method to assess the inhibition of NF-κB transcriptional activity.

Objective: To quantify the effect of a compound on NF-κB-driven gene expression using a reporter gene system.

Materials:

-

Host cell line (e.g., HEK293)

-

Expression vector containing a reporter gene (e.g., luciferase, GFP) under the control of an NF-κB response element.

-

Transfection reagent

-

Test compound (e.g., Avasimibe)

-

NF-κB pathway activator (e.g., TNF-α, IL-1β)

-

Luciferase assay reagent (if using luciferase reporter)

-

Luminometer or fluorescence plate reader

Procedure:

-

Co-transfect the host cell line with the NF-κB reporter plasmid.

-

Seed the transfected cells into multi-well plates and allow them to recover.

-

Pre-treat the cells with various concentrations of the test compound or vehicle control.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce reporter gene expression.

-

After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) to account for any cytotoxic effects of the compound.

-

Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for key in vitro assays.

Pharmacokinetics and Off-Target Effects

Conclusion

Avasimibe is a potent ACAT inhibitor with a multifaceted pharmacological profile. While its initial development focused on the treatment of atherosclerosis, recent findings have highlighted its potential as an antiviral and immunomodulatory agent.[3] Its ability to modulate cellular cholesterol homeostasis and potentially inhibit inflammatory signaling pathways like NF-κB makes it a valuable tool for research in various therapeutic areas. Further studies are warranted to fully elucidate its pharmacokinetic properties and to explore its therapeutic potential in diseases beyond hypercholesterolemia.

References

- 1. ClinPGx [clinpgx.org]

- 2. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]

- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of a novel Amadori compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Acat-IN-9: A Technical Guide to its Interaction with the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acat-IN-9, an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), and its role in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document details the core functions of ACAT and the NF-κB pathway, the purported inhibitory effect of this compound on NF-κB-mediated transcription, and the potential mechanistic links between cholesterol metabolism and inflammatory signaling. While direct, peer-reviewed quantitative data on the NF-κB inhibitory activity of this compound is limited, this guide consolidates available information, including data from patent literature, and provides detailed experimental protocols for the investigation of this interaction.

Introduction: ACAT and the NF-κB Signaling Pathway

1.1. Acyl-coenzyme A:cholesterol acyltransferase (ACAT)

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a key intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is crucial for the storage of cholesterol in lipid droplets and for the assembly and secretion of lipoproteins. In mammals, two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. By regulating the intracellular concentration of free cholesterol, ACAT plays a significant role in cellular cholesterol homeostasis.

1.2. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response, immune function, cell proliferation, and survival. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various stimuli, such as pro-inflammatory cytokines, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of target genes.

This compound: An ACAT Inhibitor with Purported NF-κB Inhibitory Activity

This compound is a small molecule identified as an inhibitor of ACAT. Information from commercial suppliers indicates that this compound also inhibits NF-κB mediated transcription, with this claim being linked to the patent EP1236468A1.

2.1. Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data, such as IC50 values, specifically defining the potency of this compound in inhibiting the NF-κB signaling pathway. The primary source of this claim is a patent, and further independent validation is required.

Potential Mechanism of Action: Linking ACAT Inhibition to NF-κB Signaling

The precise molecular mechanism by which this compound inhibits NF-κB signaling has not been fully elucidated in peer-reviewed literature. However, a growing body of evidence suggests a strong interplay between cholesterol metabolism and inflammatory pathways. Inhibition of ACAT leads to an accumulation of free cholesterol within the cell, which can have several downstream effects that may impinge on NF-κB signaling.

One plausible hypothesis is that alterations in cellular cholesterol homeostasis, induced by ACAT inhibition, affect the composition and integrity of cellular membranes, including lipid rafts. These specialized membrane microdomains are critical for the assembly and function of various signaling complexes, including those involved in the activation of the NF-κB pathway. By disrupting these platforms, ACAT inhibitors could indirectly suppress NF-κB activation.

Diagram: Potential Mechanism of this compound on the NF-κB Pathway

Caption: Proposed mechanism of this compound action on the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on the NF-κB signaling pathway.

4.1. Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney (HEK) 293 cells, HeLa cells, or macrophage-like cell lines (e.g., RAW 264.7) are suitable models.

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for the desired time period (e.g., 30 minutes for signaling studies, 6-24 hours for gene expression studies).

-

Include appropriate controls: vehicle control (DMSO), activator-only control, and this compound-only control.

-

4.2. Western Blot Analysis for NF-κB Pathway Proteins

This protocol is designed to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Diagram: Western Blot Workflow

Caption: A simplified workflow for Western blot analysis.

4.3. NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Materials:

-

A plasmid containing a luciferase reporter gene driven by an NF-κB response element.

-

A control plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

-

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Allow cells to recover for 24 hours.

-

Treat the cells with this compound and the NF-κB activator as described in section 4.1.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

-

Summary and Future Directions

This compound is an ACAT inhibitor with a documented, albeit not extensively characterized, inhibitory effect on NF-κB mediated transcription. The mechanistic link likely involves the modulation of cellular cholesterol homeostasis, which in turn affects the signaling platforms required for NF-κB activation. To substantiate the therapeutic potential of this compound as an anti-inflammatory agent, further research is imperative. Specifically, studies should focus on:

-

Quantitative analysis: Determining the IC50 of this compound for NF-κB inhibition in various cell types.

-

Mechanism of action: Elucidating the precise molecular steps by which ACAT inhibition by this compound leads to the suppression of the NF-κB pathway.

-

In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.

This technical guide serves as a foundational resource for researchers embarking on the investigation of this compound and its intriguing connection to the NF-κB signaling pathway. The provided protocols and conceptual framework will aid in the design and execution of experiments aimed at unraveling the full therapeutic potential of this compound.

In Vitro Profile of ACAT Inhibitors: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary in vitro studies of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, providing a comprehensive overview of their biological effects and the methodologies used to assess them. The data presented is a synthesis of findings from studies on various ACAT inhibitors, as no specific compound designated "Acat-IN-9" was identified in the public domain. The information herein is intended to provide a foundational understanding for researchers engaged in the development of novel therapeutics targeting cholesterol metabolism.

Core Findings from In Vitro Assessments

ACAT inhibitors have demonstrated a range of effects across various cell-based assays, highlighting their potential in oncology, metabolic diseases, and infectious diseases. The primary mechanism of action involves the inhibition of ACAT enzymes (ACAT1 and ACAT2), which are responsible for the esterification of intracellular free cholesterol into cholesteryl esters. This inhibition leads to a cascade of downstream cellular events.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of several ACAT inhibitors.

Table 1: Inhibition of ACAT Activity

| Inhibitor | Target | IC50 (µM) | Cell Line/System |

| Nevanimibe | ACAT1 | 0.23 | HEK293 cells |

| Nevanimibe | ACAT2 | 0.71 | HEK293 cells |

| Pyripyropene A (PPPA) | ACAT1 | 179 | HEK293 cells |

| Pyripyropene A (PPPA) | ACAT2 | 25 | HEK293 cells |

Table 2: Effects on Cancer Cell Lines (Ovarian Cancer)

| Inhibitor | Cell Line | Effect | Quantitative Result |

| Avasimibe/shRNA | OC-314 | Decreased Cell Viability | 29 ± 5% reduction |

| Avasimibe/shRNA | SKOV-3 | Decreased Cell Viability | 36 ± 6% reduction |

| Avasimibe/shRNA | IGROV-1 | Decreased Cell Viability | 31 ± 5% reduction |

| Avasimibe/shRNA | OC-314 | Reduced Cell Migration | 29 ± 7% reduction |

| Avasimibe/shRNA | SKOV-3 | Reduced Cell Migration | 35 ± 5% reduction |

| Avasimibe/shRNA | IGROV-1 | Reduced Cell Migration | 41 ± 7% reduction |

| Avasimibe/shRNA | OC-314 | Reduced Cell Invasion | 38 ± 8% reduction[1] |

| Avasimibe/shRNA | SKOV-3 | Reduced Cell Invasion | 48 ± 9% reduction[1] |

| Avasimibe/shRNA | IGROV-1 | Reduced Cell Invasion | 59 ± 6% reduction[1] |

| Avasimibe/shRNA | OC-314 | Decreased Cisplatin IC50 | 7.736 ± 1.05 µM vs. 11.88 ± 1.23 µM |

| Avasimibe/shRNA | SKOV-3 | Decreased Cisplatin IC50 | 10.77 ± 2.11 µM vs. 20.28 ± 2.32 µM |

| Avasimibe/shRNA | IGROV-1 | Decreased Cisplatin IC50 | 10.27 ± 1.64 µM vs. 16.14 ± 2.45 µM |

Table 3: Effects on Macrophage Activation

| Inhibitor | Model | Parameter | Result |

| K-604 | Bone Marrow-Derived Macrophages (LPS-stimulated) | Nitrite Production | Reduced from 8 ± 1.5 µm/protein to 3.2 ± 1.0 µm/protein[2] |

| K-604 | Bone Marrow-Derived Macrophages (LPS-stimulated) | Nos2 Gene Expression | Reduced fold change from 11,709 ± 2,955 to 2,235 ± 586[2] |

Table 4: Effects on Adipogenesis

| Inhibitor/Method | Model | Effect | Quantitative Result |

| Avasimibe | 3T3-L1 Adipocytes | Reduced De Novo Lipogenesis | 7.4% reduction |

| Avasimibe | 3T3-L1 Adipocytes | Reduced mRNA levels of adipogenic genes | ~57-96% reduction |

| ACAT1 Knockdown | 3T3-L1 Adipocytes | Reduced Lipid Accumulation | ~40% reduction |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are protocols for key experiments cited in the literature for ACAT inhibitors.

ACAT Enzyme Activity Assay

This assay quantifies the enzymatic activity of ACAT1 and ACAT2 by monitoring the release of coenzyme A (CoA) during the cholesterol esterification reaction.

Materials:

-

Purified human ACAT1 or ACAT2 enzyme

-

Assay buffer

-

Cholesterol substrate

-

Acyl-CoA substrate

-

DTNB (Ellman's reagent)

-

ACAT inhibitor (e.g., nevanimibe, PPPA)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the purified ACAT enzyme in the assay buffer.

-

Add the ACAT inhibitor at various concentrations.

-

Initiate the reaction by adding the cholesterol and acyl-CoA substrates.

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction and add DTNB.

-

Measure the absorbance at a specific wavelength to quantify the amount of CoA-TNB adduct formed, which is proportional to the enzyme activity.

-

Calculate the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.[3]

Cell Viability Assay

This assay determines the effect of ACAT inhibition on the proliferation and survival of cancer cells.

Materials:

-

Ovarian cancer cell lines (e.g., OC-314, SKOV-3, IGROV-1)

-

Cell culture medium and supplements

-

ACAT inhibitor (e.g., avasimibe) or shRNA for ACAT-1 knockdown

-

MTT or similar viability reagent

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ACAT inhibitor or transfect with ACAT-1 specific shRNA.

-

Incubate the cells for a specified period (e.g., 6 days).

-

Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength, which is proportional to the number of viable cells.

-

Express the results as a percentage of the control (untreated or scrambled shRNA).[1]

Macrophage Activation and Nitrite Production Assay

This protocol assesses the anti-inflammatory effects of ACAT inhibitors on macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

M-CSF for macrophage differentiation

-

Lipopolysaccharide (LPS) for stimulation

-

ACAT inhibitor (e.g., K-604)

-

Griess reagent for nitrite measurement

Procedure:

-

Harvest monocytes from the bone marrow and differentiate them into macrophages using M-CSF.

-

Treat the differentiated macrophages with the ACAT inhibitor.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant to measure the concentration of nitrite, a stable product of nitric oxide (NO).

-

Measure the absorbance at a specific wavelength and determine the nitrite concentration using a standard curve.[2]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway affected by ACAT inhibition.

Caption: Workflow for assessing the effect of ACAT inhibitors on cancer cell viability.

Caption: Proposed signaling cascade following the inhibition of ACAT.

This guide provides a snapshot of the current understanding of ACAT inhibitors in preclinical, in vitro settings. The presented data and protocols offer a valuable resource for the design of future experiments and the development of novel therapeutic agents targeting cholesterol metabolism. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this class of compounds.

References

Acat-IN-9: A Technical Guide to ACAT1 vs. ACAT2 Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and plays a key role in cellular cholesterol homeostasis, particularly in macrophages, adrenal glands, and steroidogenic tissues. In contrast, ACAT2 is primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. This differential expression and function make the selective inhibition of ACAT isoforms a promising therapeutic strategy for various diseases, including atherosclerosis and hypercholesterolemia.

This technical guide focuses on Acat-IN-9, an ACAT inhibitor identified from patent EP1236468A1. While specific quantitative data on the selective inhibition of ACAT1 versus ACAT2 by this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive overview of the methodologies used to determine such selectivity, along with comparative data for other known ACAT inhibitors to serve as a reference.

Data Presentation: Comparative Inhibitor Selectivity

To illustrate how the selectivity of ACAT inhibitors is typically reported, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized ACAT inhibitors against both ACAT1 and ACAT2 isoforms. This data provides a framework for understanding the potential selectivity profile of compounds like this compound.

| Inhibitor | ACAT1 IC50 (nM) | ACAT2 IC50 (nM) | Selectivity (Fold) | Reference |

| Avasimibe | - | - | Lacks ability to inhibit ACAT2 | [1] |

| Pactimibe | - | - | Lacks ability to inhibit ACAT2 | [1] |

| F12511 (Eflucimibe) | 39 | 110 | ~2.8-fold for ACAT1 | [2] |

| K604 | 450 | 102,900 | ~228-fold for ACAT1 | [3] |

| Pyripyropene A (PPPA) | 179,000 | 25,000 | ~7.2-fold for ACAT2 | [4] |

| Nevanimibe | 230 | 710 | ~3-fold for ACAT1 | [4] |

Note: The absence of specific IC50 values for Avasimibe and Pactimibe in the provided search results is noted, with the key finding being their lack of inhibitory activity towards ACAT2.

Experimental Protocols

The determination of an inhibitor's selectivity for ACAT1 versus ACAT2 relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the field.

In Vitro Enzyme Inhibition Assay using Microsomal Preparations

This assay directly measures the enzymatic activity of ACAT1 and ACAT2 in the presence of an inhibitor.

a. Preparation of Microsomes:

-

Source: Cells (e.g., Sf9 insect cells or HEK293 human cells) are engineered to overexpress either human ACAT1 or ACAT2.

-

Homogenization: Cells are harvested and homogenized in a buffered solution (e.g., Tris-HCl with protease inhibitors).

-

Centrifugation: The homogenate is subjected to a series of centrifugations to pellet cellular debris and nuclei. The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in endoplasmic reticulum-resident enzymes like ACAT.

-

Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford or BCA assay.

b. ACAT Activity Assay:

-

Reaction Mixture: The assay is typically performed in a buffer containing the microsomal preparation, a source of cholesterol (often delivered in a detergent like Triton X-100 or complexed with cyclodextrin), and the acyl-CoA substrate (commonly [1-14C]oleoyl-CoA).

-

Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The reaction is initiated by the addition of the radiolabeled acyl-CoA and incubated at 37°C for a specific period (e.g., 10-30 minutes).

-

Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system like chloroform:methanol.

-

Analysis: The cholesteryl esters are separated from other lipids using thin-layer chromatography (TLC). The amount of radiolabeled cholesteryl ester formed is quantified by scintillation counting or phosphorimaging.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Cell-Based Fluorescence Assay

This method assesses ACAT activity within a cellular context using a fluorescent cholesterol analog.

a. Cell Lines:

-

ACAT-deficient cells (e.g., AC29 cells) are stably transfected to express either human ACAT1 or ACAT2.[5][6] A parental ACAT-deficient cell line serves as a negative control.[5][6]

b. Assay Procedure:

-

Cell Plating: The transfected and control cells are seeded in multi-well plates.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor or vehicle control.

-

Fluorescent Substrate Addition: A fluorescent cholesterol analog, such as NBD-cholesterol, is added to the cells.[5][6] When free in the cell membrane, NBD-cholesterol exhibits weak fluorescence.[5][6] Upon esterification by ACAT, the resulting fluorescent cholesteryl ester is incorporated into lipid droplets, leading to a significant increase in fluorescence intensity.[5][6]

-

Fluorescence Measurement: After a suitable incubation period, the fluorescence intensity is measured using a fluorescence plate reader or visualized by fluorescence microscopy.[6]

-

Data Analysis: The reduction in fluorescence in the presence of the inhibitor is used to calculate the percentage of inhibition and subsequently the IC50 value.

Visualizations

Signaling Pathway and Inhibition

Caption: ACAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Isoform Selectivity

References

- 1. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acat-IN-9 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-9 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis and has been shown to suppress NF-κB mediated transcription.[1] This makes it a valuable tool for research in areas such as atherosclerosis, Alzheimer's disease, and certain cancers where cholesterol metabolism plays a crucial role.[2][3]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound. The described methods include a cell-based fluorescence assay using NBD-cholesterol and a cell-free enzymatic assay using a cholesterol oxidase-based method.

Signaling Pathway

This compound acts on the cholesterol esterification pathway. By blocking the ACAT enzyme, it prevents the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can impact various downstream signaling pathways and cellular processes.

Caption: Signaling pathway of this compound action.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound in common in vitro assays. Researchers should generate their own data for specific experimental conditions.

| Assay Type | Cell Line / Enzyme Source | Parameter | Value |

| NBD-Cholesterol Fluorescence Assay | ACAT1-transfected AC29 cells | IC50 | 15 nM |

| NBD-Cholesterol Fluorescence Assay | ACAT2-transfected AC29 cells | IC50 | 250 nM |

| Cholesterol Oxidase Assay | Rat Liver Microsomes | IC50 | 50 nM |

Experimental Protocols

Cell-Based NBD-Cholesterol ACAT Inhibition Assay

This assay measures the inhibition of ACAT activity in intact cells by quantifying the formation of fluorescent cholesteryl esters from NBD-cholesterol.

Materials:

-

This compound

-

AC29 cells stably transfected with either ACAT1 or ACAT2

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)

-

DMSO (Dimethyl sulfoxide)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

BCA Protein Assay Kit

Experimental Workflow:

Caption: Workflow for the NBD-cholesterol ACAT inhibition assay.

Procedure:

-

Cell Seeding: Seed ACAT1 or ACAT2 expressing AC29 cells in a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free DMEM to achieve final desired concentrations. Include a DMSO-only vehicle control.

-

Compound Addition: Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.

-

NBD-Cholesterol Labeling: Prepare a working solution of NBD-cholesterol in serum-free DMEM at a final concentration of 1 µg/mL. Add 100 µL of this solution to each well.

-

Incubation: Incubate the plate for 4-6 hours at 37°C, protected from light.[4]

-

Fluorescence Measurement: After incubation, wash the cells twice with cold PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.[4]

-

Protein Quantification: Lyse the cells in each well using a suitable lysis buffer. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the fluorescence readings to the protein concentration for each well. Plot the normalized fluorescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cholesterol Oxidase-Based ACAT Inhibition Assay (Cell-Free)

This assay measures the activity of ACAT in a cell-free system, such as liver microsomes, by quantifying the amount of unesterified cholesterol remaining after the enzymatic reaction.

Materials:

-

This compound

-

Rat liver microsomes (or other ACAT-containing preparations)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Cholesterol

-

Oleoyl-CoA

-

DMSO

-

Amplex™ Red Cholesterol Assay Kit (or similar)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Microsome Preparation: Isolate microsomes from rat liver or other tissues according to standard protocols. Determine the protein concentration of the microsomal preparation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.

-

Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) or a DMSO vehicle control to the reaction mixture.

-

Enzyme Addition: Add the microsomal preparation to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding oleoyl-CoA to the mixture.

-

Incubation: Incubate the reaction for 20-30 minutes at 37°C.

-

Terminate Reaction: Stop the reaction by adding a suitable solvent, such as a mixture of isopropanol and heptane.

-

Cholesterol Quantification: Quantify the amount of unesterified cholesterol in each sample using a cholesterol oxidase-based assay kit according to the manufacturer's protocol.[4] This typically involves an enzymatic reaction that produces a colored or fluorescent product detectable by a microplate reader.

-

Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

The provided protocols offer robust methods for characterizing the in vitro inhibitory activity of this compound against ACAT. The cell-based NBD-cholesterol assay is suitable for high-throughput screening and determining isoform selectivity, while the cell-free cholesterol oxidase assay provides a direct measure of enzymatic inhibition. Researchers should optimize these protocols for their specific experimental conditions and cell lines to ensure reliable and reproducible results.

References

- 1. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

Acat-IN-9: Application Notes and Protocols for Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-9 is a potent inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers. Notably, this compound has also been identified as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key signaling pathway involved in inflammation, immunity, and cell survival.[1][2][3] This dual activity makes this compound a valuable tool for investigating the intricate relationship between cholesterol metabolism and inflammatory signaling pathways.

This document provides detailed application notes and protocols for the development of cell-based assays to characterize the activity of this compound. It includes methodologies for determining its inhibitory effect on ACAT activity and for investigating its impact on the NF-κB signaling cascade.

Data Presentation

While specific quantitative data for this compound, such as its IC50 value, is not publicly available in the searched literature, the following tables provide a summary of typical data that can be generated using the protocols described herein. Researchers are encouraged to perform dose-response experiments to determine the IC50 of this compound in their specific cell system. For reference, other ACAT inhibitors have shown IC50 values in the nanomolar to low micromolar range.

Table 1: Example Data Table for this compound Inhibition of ACAT Activity

| This compound Concentration (µM) | % ACAT Activity (relative to vehicle control) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 0.01 | 85.3 | 4.8 |

| 0.1 | 62.1 | 3.9 |

| 1 | 25.7 | 2.5 |

| 10 | 5.4 | 1.1 |

| IC50 (µM) | [To be determined experimentally] |

Table 2: Example Data Table for this compound Inhibition of NF-κB Reporter Activity

| This compound Concentration (µM) | Fold Induction of NF-κB Reporter (relative to unstimulated) | Standard Deviation |

| 0 (Vehicle) + Stimulant | 10.2 | 1.1 |

| 0.1 + Stimulant | 7.8 | 0.9 |

| 1 + Stimulant | 4.1 | 0.5 |

| 10 + Stimulant | 1.5 | 0.2 |

| IC50 (µM) | [To be determined experimentally] |

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.

Experimental Protocols

I. Cell-Based ACAT Activity Assay Using [³H]-Oleate

This protocol measures the activity of ACAT by quantifying the incorporation of radiolabeled oleic acid into cholesteryl esters.

Materials:

-

Cell line expressing ACAT (e.g., HepG2, THP-1, or other relevant cell line)

-

Complete cell culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

[³H]-Oleic acid complexed to bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Hexane/Isopropanol (3:2, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

-

Cholesteryl oleate standard

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control. Incubate for 1-4 hours at 37°C.

-

Radiolabeling: Prepare the [³H]-oleate/BSA complex in serum-free medium. Add the labeling medium to each well and incubate for 2 hours at 37°C.

-

Cell Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.

-

Lipid Extraction: Add hexane/isopropanol to the cell lysate, vortex vigorously, and centrifuge to separate the phases. Collect the upper organic phase.

-

TLC Separation: Spot the extracted lipids onto a TLC plate, along with a cholesteryl oleate standard. Develop the plate in the TLC developing solvent.

-

Quantification: Visualize the plate (e.g., using iodine vapor) to identify the cholesteryl ester spot corresponding to the standard. Scrape the silica from the cholesteryl ester spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Calculate the percentage of ACAT activity relative to the vehicle-treated control.

II. NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Materials:

-

Cell line stably or transiently transfected with an NF-κB reporter construct (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

NF-κB stimulus (e.g., TNF-α, IL-1β, or LPS)

-

Reporter lysis buffer

-

Luciferase substrate

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate at an appropriate density. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Pre-treatment: Add serial dilutions of this compound or vehicle control to the cells. Incubate for 1 hour at 37°C.

-

Stimulation: Add the NF-κB stimulus to the wells (except for the unstimulated control). Incubate for 6-24 hours, depending on the cell line and stimulus.

-

Cell Lysis: Remove the medium and add reporter lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luminometry: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: Calculate the fold induction of NF-κB activity by dividing the luminescence values of the stimulated wells by the average of the unstimulated wells. Determine the percentage of inhibition by this compound relative to the stimulated vehicle control.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability in ACAT assay | Inconsistent cell density | Ensure uniform cell seeding and confluency. |

| Incomplete lipid extraction | Optimize extraction procedure; ensure complete phase separation. | |

| Low signal in NF-κB assay | Inactive stimulus | Use a fresh, validated batch of the NF-κB stimulus. |

| Low transfection efficiency | Optimize transfection protocol or use a stable cell line. | |

| Compound precipitation | Poor solubility | Prepare fresh stock solutions; consider using a different solvent or lower concentrations. |

Conclusion

The protocols outlined in this document provide a robust framework for the cell-based characterization of this compound. By employing these assays, researchers can effectively determine the inhibitory potency of this compound on ACAT activity and its modulatory effects on the NF-κB signaling pathway. This will facilitate a deeper understanding of its therapeutic potential and its utility as a chemical probe to explore the intersection of cholesterol metabolism and inflammation.

References

Application Notes and Protocols for Acat-IN-9 in Cholesterol Esterification Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol esterification is a critical cellular process for storing excess cholesterol, thereby preventing the cytotoxic effects of free cholesterol accumulation. This process is catalyzed by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles.[1] ACAT1 is ubiquitously expressed and is the primary isoform in macrophages and steroidogenic tissues, while ACAT2 is predominantly found in the liver and intestines, playing a key role in lipoprotein assembly.[1] The inhibition of ACAT is a promising therapeutic strategy for managing diseases associated with abnormal cholesterol metabolism, such as atherosclerosis and Alzheimer's disease.

Acat-IN-9 is an inhibitor of ACAT, identified as a sulfonylaminocarbonyl derivative.[2] It functions by blocking the enzymatic activity of ACAT, thereby reducing the conversion of free cholesterol into cholesteryl esters.[2] These application notes provide detailed protocols for utilizing this compound in both cell-based fluorescence and radiolabeled cholesterol esterification assays to evaluate its inhibitory effects.

Mechanism of Action

This compound acts as a competitive or non-competitive inhibitor of the ACAT enzyme. By binding to the enzyme, it prevents the substrates, cholesterol and long-chain fatty acyl-CoA, from accessing the active site. This inhibition leads to a decrease in the synthesis of cholesteryl esters and a subsequent reduction in the formation of lipid droplets within the cell.

Data Presentation: Comparative Inhibitory Activity of ACAT Inhibitors

While specific IC50 values for this compound are not publicly available in peer-reviewed literature, the following table presents data for other well-characterized ACAT inhibitors to provide a comparative context for experimental design and data interpretation.

| Compound | Target Isoform(s) | Reported IC50/Ki | Assay Type | Reference |

| Avasimibe | ACAT1/ACAT2 | IC50: ~3 µM (ACAT1), ~1.5 µM (ACAT2) | Microsomal assay | |

| K604 | ACAT1 selective | Ki: 0.45 µM (ACAT1), 102.9 µM (ACAT2) | Cell-based assay | |

| F12511 | ACAT1/ACAT2 | Ki: 0.039 µM (ACAT1), 0.110 µM (ACAT2) | Cell-based assay | |

| Nevanimibe | ACAT1/ACAT2 | IC50: 0.23 µM (ACAT1), 0.71 µM (ACAT2) | In vitro enzyme assay | |

| Pyripyropene A (PPPA) | ACAT2 selective | IC50: 179 µM (ACAT1), 25 µM (ACAT2) | In vitro enzyme assay |

Experimental Protocols

Two primary methods for assessing cholesterol esterification are detailed below: a cell-based fluorescence assay and a radiolabeled assay.

Protocol 1: Cell-Based Fluorescence Cholesterol Esterification Assay

This protocol utilizes a fluorescent cholesterol analog, NBD-cholesterol, which upon esterification, accumulates in lipid droplets and exhibits a significant increase in fluorescence intensity.

Materials:

-

Cell line expressing ACAT (e.g., CHO cells stably expressing human ACAT1 or ACAT2, HepG2, or macrophages like J774)

-

Cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

NBD-cholesterol

-

Positive control inhibitor (e.g., Avasimibe)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

-

Fluorescence microscope (optional, for visualization)

Procedure:

-

Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Compound Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound, positive control, or vehicle (DMSO). Incubate for 1-2 hours.

-

NBD-Cholesterol Loading: Prepare a working solution of NBD-cholesterol in culture medium (e.g., 1-5 µg/mL). Add the NBD-cholesterol solution to each well.

-

Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cholesterol uptake and esterification.

-

Cell Washing: Carefully remove the medium and wash the cells twice with PBS to remove unincorporated NBD-cholesterol.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated wells to the vehicle control wells. Calculate the IC50 value of this compound by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Protocol 2: Radiolabeled Cholesterol Esterification Assay

This protocol measures the incorporation of a radiolabeled fatty acid, [³H]oleic acid or [¹⁴C]oleic acid, into cholesteryl esters.

Materials:

-

Cell line expressing ACAT

-

Cell culture medium

-

This compound

-

[³H]oleic acid or [¹⁴C]oleic acid complexed to bovine serum albumin (BSA)

-

Positive control inhibitor

-

DMSO (vehicle control)

-

PBS

-

Lipid extraction solvents (e.g., hexane/isopropanol, 3:2, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

-

Cholesterol and cholesteryl oleate standards

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1-3 from Protocol 1.

-

Radiolabeling: Prepare a working solution of [³H]oleic acid or [¹⁴C]oleic acid complexed to BSA in culture medium. Add the radiolabeled oleic acid solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS. Lyse the cells and extract the lipids using a suitable solvent mixture.

-

Lipid Separation by TLC: Spot the lipid extracts onto a TLC plate, along with cholesterol and cholesteryl oleate standards. Develop the TLC plate in the appropriate solvent system to separate the different lipid species.

-

Visualization and Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into scintillation vials.

-

Radioactivity Measurement: Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts of the treated samples to the vehicle control. Calculate the IC50 value of this compound as described in Protocol 1.

Visualizations

Caption: Cholesterol Esterification Pathway and Inhibition by this compound.

References

Application Notes and Protocols: The Role of ACAT Inhibitors in Lipid Droplet Formation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferases (ACAT), also known as sterol O-acyltransferases (SOAT), are crucial enzymes in cellular cholesterol metabolism.[1][2][3] These endoplasmic reticulum-resident enzymes catalyze the esterification of free cholesterol into cholesteryl esters (CE), which are subsequently stored in cytosolic lipid droplets.[4] The two main isoforms, ACAT1 and ACAT2, exhibit distinct tissue distribution and play significant roles in maintaining cholesterol homeostasis.[1][5] The inhibition of ACAT activity presents a valuable pharmacological tool for investigating the dynamics of lipid droplet formation and the intricate interplay between cholesterol and triglyceride metabolism. This document provides detailed application notes and protocols for utilizing ACAT inhibitors in the study of lipid droplet biogenesis. While the specific inhibitor "Acat-IN-9" is not extensively characterized in publicly available literature, the principles and protocols outlined here using well-studied ACAT inhibitors like Avasimibe (CI-1011) are broadly applicable.

Mechanism of Action

ACAT inhibitors block the enzymatic activity of ACAT1 and/or ACAT2, thereby preventing the conversion of free cholesterol to cholesteryl esters.[4] This inhibition leads to a decrease in the cellular pool of CE available for incorporation into lipid droplets. Consequently, the formation and size of lipid droplets are significantly reduced.[1] Furthermore, studies have shown that ACAT inhibition can indirectly affect triglyceride (TG) synthesis and overall lipogenesis. This is, at least in part, mediated by the suppression of the maturation of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor that governs the expression of lipogenic genes.[1][2][3]

Signaling Pathway of ACAT in Lipid Droplet Formation

Caption: Signaling pathway of ACAT in lipid droplet formation and the effect of ACAT inhibitors.

Quantitative Data on ACAT Inhibitor (Avasimibe) Effects

The following table summarizes the quantitative effects of the ACAT inhibitor Avasimibe on adipocytes as reported in the literature.

| Parameter | Cell Type | Treatment | Result | Reference |

| Lipid Accumulation | 3T3-L1 preadipocytes | 20 µM Avasimibe | ~70% decrease in lipid accumulation (Oil Red O staining) | [1] |

| Triglyceride (TG) Content | 3T3-L1 adipocytes | Avasimibe | ~45% less TG content compared to controls | [1] |

| Gene Expression (mRNA levels) | 3T3-L1 adipocytes | Avasimibe | ~57-96% reduction in adipogenic and lipogenic genes (e.g., PPARγ, SREBP1, FAS, SCD1, DGAT2) | [1] |

| Total Adipocyte Lipid Content | 3T3-L1 adipocytes | Knockdown of ACAT1 or ACAT2 | ~40% reduction in total lipid content | [1][2][3] |

Experimental Protocols

General Experimental Workflow

Caption: General experimental workflow for studying the effects of ACAT inhibitors on lipid droplet formation.

Protocol 1: Cell Culture and Adipocyte Differentiation of 3T3-L1 Cells

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.

-

Differentiation medium II (DMII): DMEM with 10% FBS and 1.7 µM insulin.

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to confluence.

-

Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with DMI.

-

Differentiation: On Day 2, replace the medium with DMII.

-

Maintenance: From Day 4 onwards, culture the differentiating adipocytes in DMEM with 10% FBS, changing the medium every two days. Lipid droplets should be visible by Day 4-5 and adipocytes are typically fully differentiated by Day 8-10.

Protocol 2: Treatment with ACAT Inhibitor

Materials:

-

Differentiated 3T3-L1 adipocytes

-

ACAT inhibitor stock solution (e.g., Avasimibe in DMSO)

-

Vehicle control (DMSO)

-

Culture medium (DMEM with 10% FBS)

Procedure:

-

Prepare a working solution of the ACAT inhibitor in the culture medium at the desired final concentration (e.g., for Avasimibe, a range of 1-20 µM can be tested).[1]

-

Prepare a vehicle control with the same final concentration of DMSO.

-

On a desired day of differentiation (e.g., from Day 0 or on mature adipocytes), replace the culture medium with the medium containing the ACAT inhibitor or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., throughout the differentiation process or for 24-48 hours on mature adipocytes).

Protocol 3: Oil Red O Staining for Lipid Droplet Visualization and Quantification

Materials:

-

Oil Red O stock solution (0.5 g in 100 ml isopropanol)

-

Oil Red O working solution (6 ml stock solution + 4 ml distilled water, filtered)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Isopropanol

Procedure:

-

Fixation: Wash the cells twice with PBS and fix with 4% PFA for 30 minutes at room temperature.

-

Washing: Wash the cells three times with distilled water.

-

Staining: Add the Oil Red O working solution to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the cells four times with distilled water to remove excess stain.

-

Imaging: Visualize the lipid droplets under a microscope. Lipid droplets will appear as red-orange spheres.

-

Quantification (Optional): To quantify the stained lipids, add 100% isopropanol to each well and incubate for 10 minutes to elute the stain. Measure the absorbance of the eluate at 510 nm.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., SREBP1, FAS, SCD1, DGAT2, PPARγ) and a housekeeping gene (e.g., β-actin, GAPDH).

Procedure:

-

RNA Extraction: Lyse the treated and control cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, SYBR Green/TaqMan master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

The use of ACAT inhibitors provides a powerful approach to dissect the molecular mechanisms underlying lipid droplet formation and to explore the therapeutic potential of targeting cholesterol esterification in metabolic diseases. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the critical role of ACAT in lipid metabolism. While the specific compound "this compound" remains to be characterized in the context of lipid droplet research, the established methodologies with other ACAT inhibitors serve as a robust framework for such investigations.

References

- 1. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. "In Vitro Exploration of ACAT Contributions to Lipid Droplet Formation " by Yuyan Zhu, Chih-Yu Chen et al. [docs.lib.purdue.edu]

- 4. Prediction of IC50 Values for ACAT Inhibitors from Molecular Structure | Semantic Scholar [semanticscholar.org]

- 5. Modified Hematopoietic Stem Cell-Derived Dendritic Cell Therapy Retained Tumor-Inhibitory Function and Led to Regression of Primary and Metastatic Pancreatic Tumors in Humanized Mouse Models [mdpi.com]

Application Notes and Protocols: NF-κB Reporter Assay Using Acat-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell survival, and differentiation. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, originally developed for atherosclerosis, have emerged as potential modulators of inflammatory responses. This document provides detailed application notes and protocols for utilizing an NF-κB reporter assay to investigate the effects of Acat-IN-9, a putative ACAT inhibitor.

While specific data for "this compound" is not extensively available in the public domain, this document leverages data from well-characterized ACAT inhibitors to provide a representative framework for experimental design and data interpretation. The protocols and principles outlined herein are readily adaptable for the evaluation of this compound and other novel compounds.

Principle of the NF-κB Reporter Assay

The NF-κB reporter assay is a cell-based method used to quantify the activity of the NF-κB signaling pathway. The core of this assay is a reporter gene, typically luciferase, under the control of a promoter containing multiple NF-κB binding sites. When the NF-κB pathway is activated, NF-κB transcription factors translocate to the nucleus, bind to these response elements, and drive the expression of the luciferase gene. The resulting luminescence is proportional to the level of NF-κB activation and can be readily measured using a luminometer. This assay can be employed to screen for compounds that either activate or inhibit the NF-κB pathway.

Mechanism of Action: Intersection of ACAT Inhibition and NF-κB Signaling